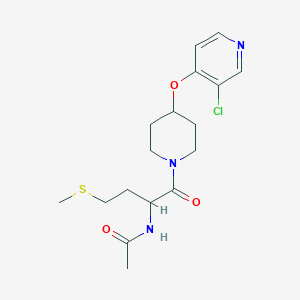

N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

This compound features a piperidine core substituted with a 3-chloropyridin-4-yloxy group, a methylthio (-SMe) moiety, and an acetamide functional group. While direct biological data are unavailable in the provided evidence, analogs with related motifs (e.g., piperidine, pyridinyl, and acetamide groups) are often explored as kinase inhibitors or central nervous system (CNS) agents .

Properties

IUPAC Name |

N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3S/c1-12(22)20-15(6-10-25-2)17(23)21-8-4-13(5-9-21)24-16-3-7-19-11-14(16)18/h3,7,11,13,15H,4-6,8-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZAIXMDSRPIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves several key steps:

Preparation of intermediates: The synthesis begins with the preparation of 3-chloropyridine and its subsequent functionalization to introduce the oxy group.

Formation of piperidine derivative: The intermediate is then reacted with piperidine to form the 3-chloropyridin-4-yloxy-piperidine.

Acetylation and thiolation: The compound undergoes acetylation to introduce the acetamide group and thiolation to add the methylthio group.

Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of appropriate catalysts to facilitate the chemical transformations. The process may also incorporate purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, such as:

Oxidation: This reaction can occur at the methylthio group, leading to the formation of a sulfoxide or sulfone.

Reduction: The compound can be reduced at the acetamide group, yielding the corresponding amine.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid, often under mild conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the chloropyridine ring.

Major Products Formed: The products formed depend on the type of reaction. For instance, oxidation yields sulfoxides or sulfones, reduction produces amines, and substitution can lead to a variety of substituted derivatives.

Scientific Research Applications

N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is explored for its potential in:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: Investigating its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Use in manufacturing processes, where its unique reactivity can be advantageous.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These might include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, it can modulate their activity, leading to the desired biological outcome. The exact mechanism would depend on the context of its use, whether in therapeutic applications or as a research tool.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Piperidine vs.

- Chloropyridinyloxy vs. This difference could influence solubility and membrane permeability .

- Methylthio Group : The -SMe moiety in the target compound may enhance metabolic stability compared to ether or ketone groups in analogs, though this requires experimental validation .

Biological Activity

N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.92 g/mol. The structure features key functional groups, including a chloropyridine moiety, a piperidine ring, and an oxobutanamide component, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits binding affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural features suggest it may act as a modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes linked to disease pathways, potentially offering therapeutic effects against conditions such as cancer and inflammation.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG2) demonstrated that the compound induces apoptosis and cell cycle arrest. It was found to significantly increase the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthesis yield of N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key factors include:

-

Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or acid/base catalysts for condensation steps .

-

Temperature control : Maintain reactions between 0–5°C for sensitive steps (e.g., anhydride reactions) and reflux conditions (80–120°C) for cyclization .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while chloroform or dichloromethane aids in extraction .

-

Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

-

Yield Tracking : Monitor intermediates via TLC and quantify final product yield using HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Table : Example Reaction Conditions and Yields

| Step | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| A | Pd(PPh₃)₄ | DMF | 80 | 65 |

| B | TEA | CHCl₃ | 25 | 78 |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to assign signals for the piperidine ring (δ 2.5–3.5 ppm), methylthio group (δ 2.1 ppm), and acetamide carbonyl (δ 170–175 ppm). Compare with published spectra of analogous piperidine derivatives .

- HPLC : Employ reverse-phase HPLC (UV detection at 254 nm) with a purity threshold >95% .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.12) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction if crystalline derivatives are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Hazard Mitigation : Avoid skin contact (risk of irritation) and dust formation. Store in airtight containers at 2–8°C .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of key synthetic steps (e.g., piperidine functionalization)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track proton/carbon shifts in intermediate steps .

- Computational Studies : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states and activation energies for nucleophilic substitutions .

- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl stretching frequencies) to identify rate-determining steps .

Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons, particularly for overlapping piperidine or pyridinyl signals .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, CAS 1226429-18-0) to validate assignments .

Q. What strategies are effective for identifying biological targets (e.g., enzymes, receptors) of this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to screen against potential targets (e.g., acetylcholinesterase, serotonin receptors) based on structural analogs like chromenyl ether derivatives .

-

In Vitro Assays : Test inhibition of kinase activity (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .

-

Proteomics : Employ affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .

- Data Table : Example Target Screening Results

| Target Protein | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Ellman’s assay | 0.45 | |

| EGFR Kinase | ADP-Glo™ | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.